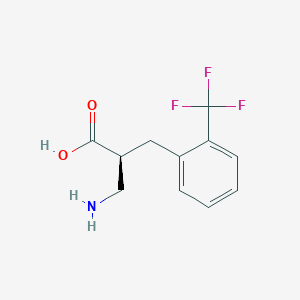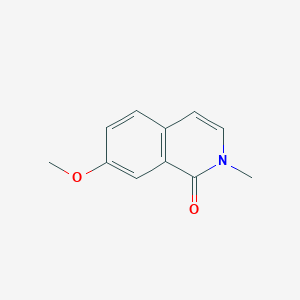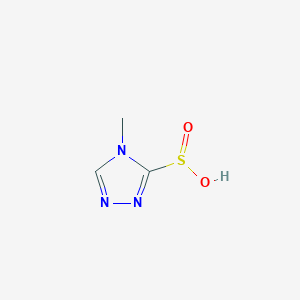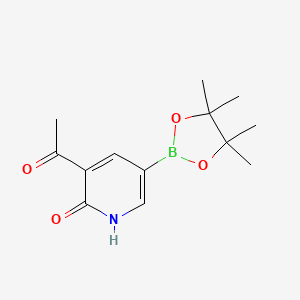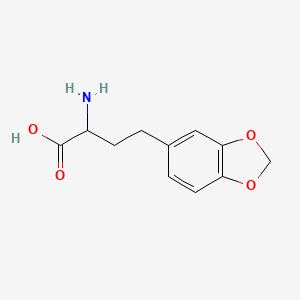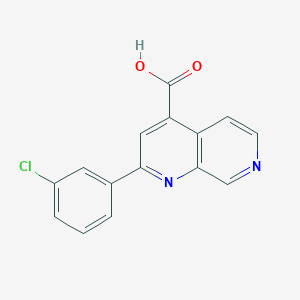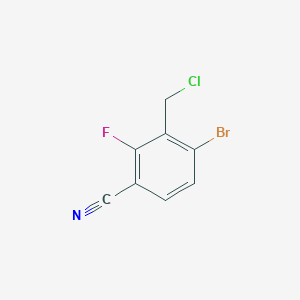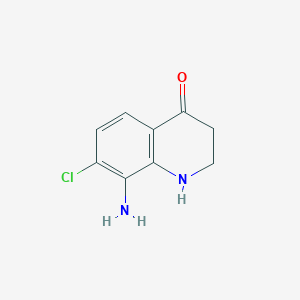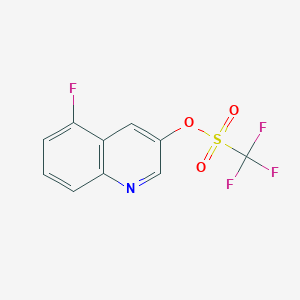
5-Fluoroquinolin-3-yl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoroquinolin-3-yl trifluoromethanesulfonate is a fluorinated quinoline derivative The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroquinolin-3-yl trifluoromethanesulfonate typically involves the introduction of a trifluoromethanesulfonate group to a 5-fluoroquinoline precursor. One common method is the reaction of 5-fluoroquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Fluoroquinolin-3-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines or thiols.
Cross-coupling reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Cross-coupling reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or toluene are commonly used.
Major Products Formed
Nucleophilic substitution: The major products are quinoline derivatives with the nucleophile replacing the trifluoromethanesulfonate group.
Cross-coupling reactions: The products are often biaryl or heteroaryl compounds, depending on the coupling partner used.
科学的研究の応用
5-Fluoroquinolin-3-yl trifluoromethanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and liquid crystals.
Biological Research: It serves as a probe in studying enzyme mechanisms and as a building block for bioactive molecules.
作用機序
The mechanism of action of 5-Fluoroquinolin-3-yl trifluoromethanesulfonate depends on its application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with DNA replication. The trifluoromethanesulfonate group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins, thereby increasing its efficacy.
類似化合物との比較
Similar Compounds
5-Fluoroquinoline: Lacks the trifluoromethanesulfonate group but shares the quinoline core structure.
6-Fluoroquinoline: Similar structure with the fluorine atom at a different position.
8-Fluoroquinoline: Another positional isomer with distinct properties.
Uniqueness
5-Fluoroquinolin-3-yl trifluoromethanesulfonate is unique due to the presence of both a fluorine atom and a trifluoromethanesulfonate group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications.
特性
分子式 |
C10H5F4NO3S |
|---|---|
分子量 |
295.21 g/mol |
IUPAC名 |
(5-fluoroquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5F4NO3S/c11-8-2-1-3-9-7(8)4-6(5-15-9)18-19(16,17)10(12,13)14/h1-5H |
InChIキー |
ZPDUADUTTQLVTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=N2)OS(=O)(=O)C(F)(F)F)C(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


